(Z)-3-butyl-5-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one
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Overview
Description
The compound “(Z)-3-butyl-5-((9-methyl-4-oxo-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, a library of 1,3-disubstituted pyrrolidine-2,5-diones was synthesized via cyclocondensations of dicarboxylic acids with properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and rings. The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. For instance, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. Pyrrolidine compounds generally have the ability to efficiently explore the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Antimicrobial Applications
Thiazolidinone derivatives, including compounds with structural similarities to the specified chemical, have been extensively studied for their antimicrobial properties. A study by El Azab and Abdel‐Hafez (2015) highlights the synthesis of novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety, which exhibited promising antimicrobial activity against a range of bacterial and fungal strains, including Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungi including Candida albicans and Aspergillus species (El Azab & Abdel‐Hafez, 2015).
Anticancer Potential
Another important area of research for thiazolidinone derivatives is their potential in anticancer therapy. Verma and Verma (2022) synthesized a series of novel pyrimidine clubbed with thiazolidinone derivatives, evaluating their antimicrobial and anticancer activities. Their findings indicated that certain derivatives showed potent anticancer activity against HeLa cervical cancer cell lines, outperforming the standard drug Doxorubicin in some cases (Verma & Verma, 2022).
Synthesis and Structural Analysis
Research on thiazolidinone derivatives also encompasses their synthesis and structural characterization. The study by Altuğ et al. (2011) focused on the multicomponent reaction synthesis of thiazolo[3,2-a]pyridines, which showed promising anticancer activity across various cancer cell lines. This highlights the potential of such compounds in developing new anticancer therapies (Altuğ et al., 2011).
Antimicrobial and Antifungal Activities
The study by Gouda et al. (2010) further exemplifies the broad spectrum of biological activities exhibited by thiazolidinone derivatives. Their research on novel methylene-bis-pyrimidinyl-spiro-4-thiazolidinones revealed significant antibacterial and antifungal properties, underscoring the versatility of these compounds in combating various microbial and fungal pathogens (Gouda et al., 2010).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. It is known that pyrrolidine derivatives often show significant pharmacological activity . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in its structure is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, allows the compound to efficiently explore the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to inhibit cox-2 with ic50 values in the range of 1–8 µm .
Pharmacokinetics
The physicochemical parameters of pyrrolidine, a component of the compound, have been compared with those of the parent aromatic pyrrole and cyclopentane . This comparison may provide insights into the compound’s potential bioavailability.
Result of Action
The different stereoisomers and the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
Steric factors have been investigated for their influence on the biological activity of pyrrolidine compounds .
Properties
IUPAC Name |
(5Z)-3-butyl-5-[(9-methyl-4-oxo-2-pyrrolidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S2/c1-3-4-11-25-20(27)16(29-21(25)28)13-15-18(23-9-5-6-10-23)22-17-14(2)8-7-12-24(17)19(15)26/h7-8,12-13H,3-6,9-11H2,1-2H3/b16-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWBRRYHOXGJDC-SSZFMOIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCCC4)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCCC4)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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